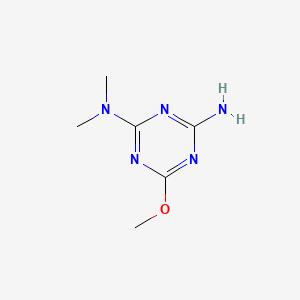

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

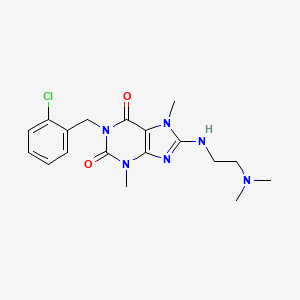

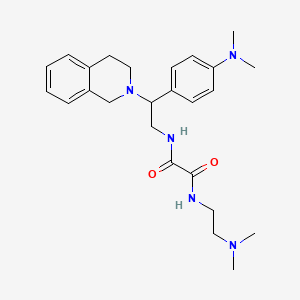

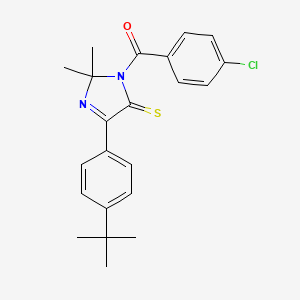

“6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C6H11N5O and a molecular weight of 169.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 1,3,5-triazines, including “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine”, often involves the use of cyanuric chloride. This compound can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” can be represented by the SMILES notation: CN©C1=NC(=NC(=N1)N)OC .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” include a density of 1.196±0.06 g/cm3 (Predicted), a melting point of 162-166°C (lit.), a boiling point of 304.9±25.0 °C (Predicted), a flash point of 138.2°C, and a vapor pressure of 0.000847mmHg at 25°C .Applications De Recherche Scientifique

Antitumor Activity

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: has been studied for its potential use in cancer treatment. Some 1,3,5-triazines display significant biological properties, including antitumor activity . They have been used clinically to treat various cancers such as lung, breast, and ovarian cancer. The mechanism involves the inhibition of cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Agents

This compound has shown promise as an antimicrobial agent. Research indicates that derivatives of 1,3,5-triazine can be effective against bacterial strains like Staphylococcus aureus and Escherichia coli . The antimicrobial activity is attributed to the compound’s ability to interfere with the bacterial cell wall synthesis or protein synthesis, leading to cell death.

Aromatase Inhibitory Activity

The aromatase enzyme is crucial for the biosynthesis of estrogens. 1,3,5-triazines, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , have been found to exhibit aromatase inhibitory activity . This property is particularly useful in the treatment of hormone-sensitive cancers, such as certain types of breast cancer.

Siderophore-Mediated Drug Applications

Siderophores are molecules that bind and transport iron in microorganisms. 1,3,5-triazines have potential use as siderophore-mediated drugs . They can be used to deliver antibiotics or other therapeutic agents into bacteria, enhancing the drug’s efficacy, especially in iron-rich environments like the human body.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

Compounds based on the 1,3,5-triazine structure, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . This activity is significant for developing treatments for depression, anxiety, and other stress-related disorders.

Leukotriene C4 Antagonist

Leukotriene C4 antagonists have a protective effect on HCl.ethanol-induced gastric lesions . 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine and its derivatives can be used to develop new medications for treating conditions like asthma and allergic rhinitis, where leukotrienes play a key role in the inflammatory response.

Trypanosoma Brucei Inhibition

Research has shown that certain 1,3,5-triazine substituted polyamines, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , exhibit in vitro activity against the protozoan parasite Trypanosoma brucei . This is the causative organism of Human African Trypanosomiasis, also known as sleeping sickness, making this compound a candidate for developing new antiparasitic drugs.

Fluorescent Sensing

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: may be used in the synthesis of fluorescent sensors for metal ions like copper (Cu^2+) . These sensors can be applied in various fields, including environmental monitoring, biological imaging, and medical diagnostics, where they can detect and quantify specific metal ions.

Propriétés

IUPAC Name |

6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBAMKHDKOACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)